molecular formula C8H14O9Sr2 B8208288 Distrontium;tetraacetate;hydrate

Distrontium;tetraacetate;hydrate

Cat. No.: B8208288
M. Wt: 429.4 g/mol
InChI Key: UHCPBKJDSZLZPO-UHFFFAOYSA-J
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Description

Distrontium tetraacetate hydrate is a chemical compound consisting of two strontium ions, four acetate ions, and water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of distrontium tetraacetate hydrate typically involves the reaction of strontium carbonate or strontium hydroxide with acetic acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form.

Industrial Production Methods

In industrial settings, the production of distrontium tetraacetate hydrate can be scaled up by using large reactors and controlled evaporation techniques. The purity of the final product is ensured through multiple stages of filtration and crystallization.

Chemical Reactions Analysis

Types of Reactions

Distrontium tetraacetate hydrate can undergo various chemical reactions, including:

    Oxidation: The acetate ions can be oxidized to form carbon dioxide and water.

    Reduction: The strontium ions can be reduced under specific conditions to form elemental strontium.

    Substitution: The acetate ions can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium chloride or potassium nitrate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Elemental strontium.

    Substitution: Strontium chloride or strontium nitrate, depending on the substituting anion.

Scientific Research Applications

Distrontium tetraacetate hydrate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other strontium compounds.

    Biology: Investigated for its potential role in bone health and as a calcium substitute in biological systems.

    Medicine: Explored for its potential use in radiographic imaging due to the radiopacity of strontium.

    Industry: Utilized in the production of specialty ceramics and glass.

Mechanism of Action

The mechanism of action of distrontium tetraacetate hydrate involves the interaction of strontium ions with biological and chemical systems. Strontium ions can replace calcium ions in biological systems, affecting bone metabolism and other calcium-dependent processes. The acetate ions can participate in metabolic pathways, providing energy and carbon sources.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A chelating agent that binds to metal ions, similar to how acetate ions interact with strontium.

    Tetrasodium ethylenediaminetetraacetate dihydrate: Another chelating agent with similar properties.

Uniqueness

Distrontium tetraacetate hydrate is unique due to its specific combination of strontium and acetate ions, which provides distinct chemical and biological properties

Properties

IUPAC Name

distrontium;tetraacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.H2O.2Sr/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCPBKJDSZLZPO-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sr+2].[Sr+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O9Sr2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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